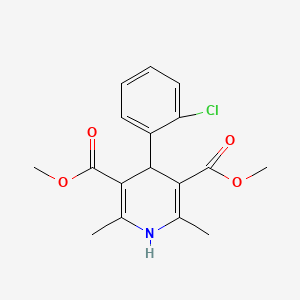

Calcium Channel antagonist 1

Description

Properties

IUPAC Name |

dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4/c1-9-13(16(20)22-3)15(11-7-5-6-8-12(11)18)14(10(2)19-9)17(21)23-4/h5-8,15,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIGLQUFMMOAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195673 | |

| Record name | Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43067-01-2 | |

| Record name | Amlodipine besilate impurity G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043067012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-CL-PH)-2,6-DIMETHYL-1,4-2H-PYRIDINE-3,5-DICARBOXYLIC ACID DIMETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 4-(2-CHLOROPHENYL)-2,6-DIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LWR56J17GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of a New Therapeutic Principle: A Technical History of the First-Generation Calcium Channel Antagonists

An In-depth Guide for Researchers and Drug Development Professionals on the Discovery and Development of Verapamil (B1683045), Nifedipine (B1678770), and Diltiazem (B1670644).

This technical guide charts the seminal discoveries and developmental milestones of the first-generation calcium channel antagonists. It provides a detailed exploration of the key experiments, quantitative pharmacological data, and the evolution of scientific thought that established L-type calcium channel blockade as a major therapeutic strategy in cardiovascular medicine.

Executive Summary

The discovery of calcium channel antagonists marked a paradigm shift in the understanding and treatment of cardiovascular diseases. Initially investigated as coronary vasodilators, the true mechanism of action of compounds like verapamil, nifedipine, and diltiazem was uncovered through meticulous physiological and pharmacological studies in the 1960s and 1970s. This guide details the pioneering work of scientists such as Albrecht Fleckenstein, who first conceptualized the idea of "calcium antagonism." It presents the core quantitative data on the binding affinities and functional potencies of these first-in-class drugs, outlines the key experimental protocols that were instrumental in their characterization, and visualizes the fundamental signaling pathways they modulate. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a deep dive into the foundational science of one of the most important drug classes in modern medicine.

Historical Perspective: From Vasodilators to a Novel Mechanism

The journey to understanding calcium channel blockade began in the early 1960s with the synthesis of several compounds intended to be coronary vasodilators for the treatment of angina pectoris. Among these were verapamil (Knoll AG), nifedipine (Bayer AG), and diltiazem (Tanabe Seiyaku).

The pivotal conceptual breakthrough came from the work of German physiologist Albrecht Fleckenstein. In 1964, Fleckenstein observed that new coronary drugs, specifically verapamil and prenylamine, produced cardiac effects that remarkably mimicked those of calcium withdrawal. These compounds reduced the force of contraction, high-energy phosphate (B84403) utilization, and oxygen demand of the heart muscle without significantly altering the sodium-dependent action potential. This led him to propose that these drugs were interfering with the process of excitation-contraction coupling by inhibiting the transmembrane influx of calcium ions. In 1969, he coined the term "calcium antagonist" to describe this novel pharmacological principle.

Subsequent research by various groups confirmed that these drugs acted on what would later be identified as voltage-gated L-type calcium channels. The three pioneering drugs—verapamil (a phenylalkylamine), nifedipine (a dihydropyridine), and diltiazem (a benzothiazepine)—became the prototypes for the major classes of calcium channel blockers, each with distinct chemical structures and subtle differences in their pharmacological profiles.

Quantitative Pharmacology

The first-generation calcium channel antagonists exhibit distinct affinities for the L-type calcium channel and varying degrees of selectivity for cardiovascular tissues. This selectivity is a key determinant of their clinical utility. Dihydropyridines like nifedipine generally show higher vascular selectivity, whereas phenylalkylamines like verapamil have more pronounced effects on cardiac tissue.[1]

Binding Affinity and Potency Data

The following tables summarize key quantitative data for verapamil, nifedipine, and diltiazem from various in vitro studies. It is important to note that absolute values can vary based on experimental conditions, tissue preparation, and radioligand used.

| Drug | Chemical Class | Radioligand | Tissue/Cell Line | Binding Affinity (Kd/Ki, nM) | Reference |

| Nifedipine | Dihydropyridine | [³H]Nitrendipine | Rabbit Myocardium | Kd: 0.15 ± 0.06 | |

| [³H]Nitrendipine | Chick Ventricular Cells | Kd: 19 (low affinity site) | [2] | ||

| Verapamil | Phenylalkylamine | [³H]Verapamil | Cardiac Sarcolemma | Varies; complex interaction | |

| (-) [³H]Desmethoxyverapamil | Skeletal Muscle | High Affinity | |||

| Diltiazem | Benzothiazepine | [³H]d-cis-Diltiazem | Skeletal Muscle | High Affinity |

Note: Direct, comparable Ki values for all three drugs from a single study are scarce in the provided literature. The binding sites for these three classes of drugs are distinct but allosterically coupled.

Functional Inhibitory Potency (IC50) and Tissue Selectivity

The functional potency of these antagonists is often expressed as the half-maximal inhibitory concentration (IC50) for a specific physiological response, such as the inhibition of vascular smooth muscle contraction or the reduction of cardiac muscle contractility. The ratio of these potencies provides a measure of tissue selectivity.

| Drug | Tissue/Assay | Response Measured | IC50 / pIC50 (-log IC50 M) | Reference |

| Nifedipine | Human Small Arteries | Inhibition of K⁺-induced contraction | pIC50: 7.78 | [3] |

| Human Atrial Muscle | Reduction of isoprenaline-stimulated contraction | pIC50: 6.95 | [3] | |

| Rat Papillary Muscle | Inhibition of contraction | IC50: 30 nM | ||

| Verapamil | Human Small Arteries | Inhibition of K⁺-induced contraction | pIC50: 6.26 | [3] |

| Human Atrial Muscle | Reduction of isoprenaline-stimulated contraction | pIC50: 6.91 | [3] | |

| Rat Papillary Muscle | Inhibition of contraction | IC50: 100 nM | ||

| Diltiazem | Human Small Arteries | Inhibition of K⁺-induced contraction | Not available in this study | [3] |

| Human Atrial Muscle | Reduction of isoprenaline-stimulated contraction | Not available in this study | [3] | |

| Rat Papillary Muscle | Inhibition of contraction | IC50: 400 nM |

The Vascular-to-Cardiac (V/C) selectivity ratio, calculated from pIC50 values, highlights the preferential action of nifedipine on vascular smooth muscle (ratio of 7) compared to the cardio-depressant preference of verapamil (ratio of 0.2).[3]

Core Signaling Pathways

Calcium channel antagonists exert their effects by blocking the influx of extracellular calcium through L-type voltage-gated calcium channels (Ca_v_1.2). This action has profound consequences on both vascular smooth muscle and cardiac tissue.

Vascular Smooth Muscle Contraction

In vascular smooth muscle cells, depolarization of the cell membrane leads to the opening of L-type calcium channels. The subsequent influx of Ca²⁺ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin and resulting in muscle contraction and vasoconstriction. By blocking this initial Ca²⁺ influx, calcium channel antagonists prevent this cascade, leading to vasodilation and a reduction in blood pressure.

Caption: Vascular Smooth Muscle Contraction Pathway.

Cardiac Myocyte Excitation-Contraction Coupling

In cardiac myocytes, the action potential also opens L-type calcium channels, leading to a small influx of "trigger" Ca²⁺. This trigger Ca²⁺ binds to and opens ryanodine (B192298) receptors (RyR) on the sarcoplasmic reticulum, causing a large-scale release of stored Ca²⁺ into the cytoplasm (Calcium-Induced Calcium Release). This surge in intracellular Ca²⁺ binds to troponin C, initiating the cross-bridge cycling of actin and myosin, which results in myocardial contraction. Non-dihydropyridine antagonists like verapamil and diltiazem, which have more significant cardiac effects, reduce this trigger Ca²⁺ influx, thereby decreasing myocardial contractility (negative inotropy).[4] They also slow conduction through the sinoatrial (SA) and atrioventricular (AV) nodes, reducing heart rate (negative chronotropy).

Caption: Cardiac Excitation-Contraction Coupling.

Key Experimental Protocols

The characterization of calcium channel antagonists relied on a suite of innovative experimental techniques that allowed for the precise measurement of their effects on cardiac and vascular tissues.

Langendorff Isolated Heart Perfusion

This ex vivo technique was crucial for studying the direct effects of drugs on the heart, independent of systemic neuronal and hormonal influences.

Methodology:

-

Animal Preparation: A rodent (typically a rat or guinea pig) is anesthetized. The heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated, and the cannula is connected to a perfusion apparatus.

-

Retrograde Perfusion: A warmed (37°C), oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer is perfused retrogradely down the aorta. This forces the aortic valve to close and directs the perfusate into the coronary arteries, thus sustaining the heart muscle.

-

Parameter Measurement: A fluid-filled balloon is inserted into the left ventricle to measure isovolumic contractile function (Left Ventricular Developed Pressure, LVDP). Electrodes are placed on the epicardial surface to record an electrocardiogram (ECG) for heart rate and rhythm analysis.

-

Drug Administration: After a stabilization period, calcium channel antagonists are introduced into the perfusate at varying concentrations.

-

Data Analysis: Dose-response curves are generated to quantify the drug's effect on LVDP (inotropy) and heart rate (chronotropy).

Caption: Langendorff Isolated Heart Perfusion Workflow.

Patch-Clamp Electrophysiology

Developed by Neher and Sakmann in the late 1970s, the patch-clamp technique revolutionized the study of ion channels by allowing the measurement of ionic currents through single channels.

Methodology:

-

Cell Preparation: Isolated cardiomyocytes or vascular smooth muscle cells are plated onto a coverslip placed in a recording chamber on a microscope stage.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an appropriate intracellular-like solution.

-

Gigaohm Seal Formation: The micropipette is precisely maneuvered to touch the cell membrane. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the membrane, electrically isolating the patch of membrane under the pipette.

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch, allowing electrical and chemical access to the entire cell interior.

-

Voltage Clamp: The membrane potential is "clamped" at a set holding potential (e.g., -80 mV). Depolarizing voltage steps (e.g., to 0 mV) are applied to open voltage-gated calcium channels.

-

Current Recording: The resulting inward flow of Ca²⁺ ions (the L-type calcium current, I_Ca,L_) is measured by a sensitive amplifier.

-

Drug Application: The cell is perfused with an external solution containing a calcium channel antagonist. The reduction in the amplitude of I_Ca,L_ is recorded to determine the extent of channel blockade.

Vascular Smooth Muscle Contraction Assay (Aortic Ring)

This assay is a classic method to assess the vasoactive properties of pharmacological compounds.

Methodology:

-

Tissue Preparation: The thoracic aorta is excised from a rodent and placed in a physiological salt solution (e.g., Krebs solution). Adherent connective tissue is carefully removed.

-

Ring Sectioning: The aorta is cut into rings approximately 2-3 mm in width.

-

Mounting: Each ring is suspended between two L-shaped hooks in an organ bath filled with warmed (37°C), aerated (95% O₂, 5% CO₂) Krebs solution. One hook is fixed, and the other is connected to a force-displacement transducer to measure isometric tension.

-

Equilibration: The rings are allowed to equilibrate under a resting tension for 60-90 minutes.

-

Contraction Induction: A contractile agent, typically a high concentration of potassium chloride (KCl), is added to the bath. High KCl causes membrane depolarization, opening L-type calcium channels and inducing a sustained contraction.

-

Drug Addition: Once a stable contraction is achieved, the calcium channel antagonist is added to the bath in a cumulative, concentration-dependent manner.

-

Data Analysis: The relaxation of the aortic ring is measured as a percentage of the initial KCl-induced contraction. This data is used to construct a concentration-response curve and calculate the IC50 value, representing the drug's potency as a vasodilator.

Conclusion

The discovery and development of the first-generation calcium channel antagonists represent a triumph of pharmacological investigation. From initial screenings for coronary vasodilators to the elucidation of a fundamentally new mechanism of action, the story of verapamil, nifedipine, and diltiazem laid the groundwork for a class of drugs that has become indispensable in the management of hypertension, angina, and arrhythmias. The experimental techniques detailed in this guide were critical to this success, allowing for the precise quantification of drug action and the differentiation of their tissue-selective effects. For today's researchers, a thorough understanding of this history and the foundational methodologies remains essential for the continued innovation and development of novel cardiovascular therapies.

References

- 1. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]

- 2. Relationship of binding of a calcium channel blocker to inhibition of contraction in intact cultured embryonic chick ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Nifedipine: A Prototypical Calcium Channel Antagonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of Nifedipine, a first-generation dihydropyridine (B1217469) calcium channel blocker. Nifedipine is a widely used therapeutic agent for the management of cardiovascular conditions such as hypertension and angina pectoris.[1][2] Its efficacy stems from its ability to modulate the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduction in blood pressure.[3]

Chemical Structure and Properties

Nifedipine is a dihydropyridine derivative with the systematic IUPAC name dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.[4][5] Its chemical structure is characterized by a 1,4-dihydropyridine (B1200194) ring substituted with a 2-nitrophenyl group at the 4-position and two methyl ester groups at the 3- and 5-positions.

| Property | Value | Reference |

| IUPAC Name | dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | [4] |

| CAS Number | 21829-25-4 | [6] |

| Molecular Formula | C17H18N2O6 | [6] |

| Molecular Weight | 346.34 g/mol | [6] |

| Appearance | Yellow crystalline substance | [7] |

| Solubility | Practically insoluble in water, soluble in ethanol | [7] |

| Melting Point | 172-174 °C | [8] |

Synthesis of Nifedipine

The most common and classical method for the synthesis of Nifedipine is the Hantzsch dihydropyridine synthesis .[9] This is a one-pot multicomponent reaction involving the condensation of an aldehyde (2-nitrobenzaldehyde), two equivalents of a β-ketoester (methyl acetoacetate), and a nitrogen donor (ammonia).[10][11]

Overall Reaction

Caption: Overall scheme of the Hantzsch synthesis of Nifedipine.

Experimental Protocol: Hantzsch Synthesis of Nifedipine

This protocol is adapted from established laboratory procedures for the synthesis of Nifedipine.[10]

Materials:

-

2-nitrobenzaldehyde (15.0 mmol, 2.27 g)

-

Methyl acetoacetate (37.1 mmol, 4.0 mL)

-

Concentrated ammonia (35% in water, 35 mmol, 1.6 mL)

-

Methanol (B129727) (4 mL)

-

50 mL round-bottom flask

-

Condenser

-

Heating mantle or oil bath

-

Ice-water bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine 2-nitrobenzaldehyde (2.27 g), methyl acetoacetate (4.0 mL), and methanol (4 mL).

-

Addition of Ammonia: Carefully add concentrated ammonia (1.6 mL) to the mixture.

-

Reflux: Fit the flask with a condenser and heat the mixture to reflux using a heating mantle or oil bath for 3.5 hours.

-

Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature. If no precipitate forms, cool the flask in an ice-water bath to induce crystallization.

-

Isolation: Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure Nifedipine.

-

Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods such as IR and NMR spectroscopy.[10] Purity can be assessed by HPLC.[10]

Synthesis Workflow

References

- 1. youtube.com [youtube.com]

- 2. Nifedipine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Nifedipine | C17H18N2O6 | CID 4485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. NIFEDIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. Nifedipine | CAS 21829-25-4 | L-type Ca channel blocker | StressMarq Biosciences Inc. [stressmarq.com]

- 7. labeling.pfizer.com [labeling.pfizer.com]

- 8. Nifedipine [drugfuture.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. books.rsc.org [books.rsc.org]

- 11. Hantzsch Synthesis of the Calcium Channel Blockers Nifedipine, Diludine, and Nitrendipine Using Methanesulfonic Acid as Catalyst - ProQuest [proquest.com]

The Architecture of Inhibition: A Technical Guide to the Structure-Activity Relationships of L-Type Calcium Channel Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated L-type calcium channels (LTCCs), predominantly the CaV1.2 subtype in cardiovascular tissues, are crucial regulators of cardiac contractility and vascular smooth muscle tone. Their central role in cardiovascular physiology has established them as a prime therapeutic target for a range of disorders, including hypertension, angina pectoris, and cardiac arrhythmias. The clinical utility of LTCC antagonists is underpinned by decades of intensive research into their structure-activity relationships (SAR), which delineates how the chemical structure of a molecule dictates its biological activity. This technical guide provides an in-depth exploration of the SAR for the three principal classes of L-type calcium channel antagonists: the 1,4-dihydropyridines (DHPs), the phenylalkylamines (PAAs), and the benzothiazepines (BTZs). We will delve into the critical structural motifs, present quantitative data for key analogues, detail essential experimental protocols for their evaluation, and visualize the intricate molecular interactions and experimental workflows.

The L-Type Calcium Channel: A Structural Overview

The L-type calcium channel is a heteromultimeric protein complex, with the α1 subunit forming the central pore and containing the binding sites for all three classes of antagonists.[1] The α1 subunit is comprised of four homologous domains (I-IV), each containing six transmembrane helices (S1-S6). The S5 and S6 segments of each domain line the ion-conducting pore. The binding sites for DHPs, PAAs, and BTZs are located within this pore region, exhibiting allosteric interactions with one another.

Figure 1: Allosteric binding sites for the three major classes of L-type calcium channel antagonists on the α1 subunit.

1,4-Dihydropyridines (DHPs)

The dihydropyridines, exemplified by nifedipine, are potent vasodilators with a high degree of vascular selectivity. Their SAR has been extensively studied, revealing several key structural requirements for optimal activity.

Core Structure-Activity Relationships:

-

1,4-Dihydropyridine Ring: The integrity of this ring is essential for activity. Oxidation to the pyridine (B92270) ring results in a loss of antagonistic activity.

-

C4 Position: A substituted aryl ring at this position is critical. Electron-withdrawing groups (e.g., nitro) on the aryl ring, particularly at the ortho or meta position, generally enhance activity. The orientation of this ring relative to the DHP ring is also a key determinant of potency.

-

C3 and C5 Positions: Ester groups at these positions are crucial for activity. The nature of the ester substituent influences potency and tissue selectivity. Asymmetrical esters can lead to chirality at the C4 position, with the (S)-enantiomer often being more active.

-

C2 and C6 Positions: Small alkyl groups, typically methyl, are optimal for activity.

-

N1 Position: The presence of a hydrogen atom at the N1 position is important for activity. Substitution at this position generally leads to a decrease in potency.

Quantitative SAR Data for Dihydropyridine Analogues:

| Compound | R1 (C3) | R2 (C5) | Ar (C4) | IC50 (nM) | Reference |

| Nifedipine | -COOCH3 | -COOCH3 | 2-NO2-Ph | 28 | [2] |

| Nitrendipine | -COOCH3 | -COOC2H5 | 3-NO2-Ph | 1.4 | [2] |

| Nisoldipine | -COOCH3 | -COOCH2CH(CH3)2 | 2-NO2-Ph | 0.2 | [3] |

| Amlodipine | -COOC2H5 | -COOCH3 | 2-Cl-Ph | 1.9 | [3] |

| Felodipine | -COOC2H5 | -COOCH3 | 2,3-Cl2-Ph | 1.1 | [3] |

Phenylalkylamines (PAAs)

Verapamil (B1683045) is the archetypal phenylalkylamine, exhibiting more pronounced cardiac effects compared to DHPs. The SAR of this class highlights the importance of the aromatic rings and the basic nitrogen atom.

Core Structure-Activity Relationships:

-

Aromatic Rings: The presence of two aromatic rings is essential. Methoxy substituents on these rings, particularly at the meta position of the ring proximal to the nitrile group and the ring proximal to the amino group, are important for high-affinity binding.[4]

-

Quaternary Carbon: The carbon atom bearing the isopropyl and cyano groups is a chiral center. The (S)-enantiomer of verapamil is significantly more potent than the (R)-enantiomer. The isopropyl group is not essential for activity but influences potency.[5]

-

Alkylamine Chain: The length and flexibility of the chain connecting the two aromatic rings are critical.

-

Basic Nitrogen: The tertiary amino nitrogen is crucial for activity and is protonated at physiological pH. Quaternization of this nitrogen leads to a loss of activity.[5]

-

Nitrile Group: The cyano group contributes to the binding affinity.[4]

Quantitative SAR Data for Verapamil Analogues:

| Compound | Modification | Negative Inotropic Action (relative to Verapamil) | Reference |

| Verapamil | - | 1 | [5] |

| D600 (Gallopamil) | Methoxy group on the right phenyl ring | ~10 | [6] |

| Norverapamil | N-demethylated | Lower Ca2+ antagonist activity | [6] |

| Quaternary Verapamil | Quaternized nitrogen | Inactive | [5] |

Benzothiazepines (BTZs)

Diltiazem is the representative of the benzothiazepine class, possessing an intermediate profile of cardiac and vascular effects. Its SAR is characterized by the specific stereochemistry of the benzothiazepine ring.

Core Structure-Activity Relationships:

-

Benzothiazepine Nucleus: The fused ring system is the core pharmacophore.

-

C2 and C3 Stereochemistry: The cis-(2S,3S) stereochemistry is essential for high potency. The trans-isomers are significantly less active.

-

C2 Phenyl Group: A phenyl ring at this position is important for activity.

-

C3 Acetoxy Group: This group contributes to the overall activity.

-

N5 Aminoalkyl Side Chain: A basic amino group on the side chain is crucial for activity.

Quantitative SAR Data for Diltiazem Metabolites:

| Compound | Modification | IC50 (µM) | Reference |

| Diltiazem | - | 0.98 | [2] |

| N-demethyl diltiazem | N-demethylation | 2.46 | [2] |

| Deacetyl diltiazem | Deacetylation | 3.27 | [2] |

| N,O-didemethyl diltiazem | N and O demethylation | 112.2 | [2] |

Experimental Protocols

The evaluation of calcium channel antagonist activity relies on a combination of binding and functional assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the L-type calcium channel by competing with a radiolabeled ligand.

Protocol for [³H]Nitrendipine Binding Assay in Rat Cardiac Membranes:

-

Membrane Preparation:

-

Excise hearts from male Wistar rats and place them in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Homogenize the tissue using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove debris.

-

Centrifuge the supernatant at 48,000 x g for 20 minutes to pellet the membranes.

-

Wash the pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.[7][8]

-

-

Binding Assay:

-

In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of membrane suspension (50-100 µg of protein).

-

50 µL of [³H]nitrendipine (final concentration 0.1-1.0 nM).

-

50 µL of test compound at various concentrations or buffer for total binding.

-

For non-specific binding, add 1 µM of unlabeled nifedipine.

-

-

Incubate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for a radioligand binding assay.

Calcium Imaging Assay

This functional assay measures the ability of a compound to inhibit calcium influx in response to depolarization, using a fluorescent calcium indicator.

Protocol for Calcium Imaging Assay using Fura-2 AM:

-

Cell Culture:

-

Plate cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2, or primary vascular smooth muscle cells) onto glass coverslips.

-

Culture the cells until they reach 70-80% confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution (e.g., HBSS).

-

Wash the cells with HBSS.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C.[9][10][11]

-

Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells.[9][10][11]

-

-

Calcium Imaging:

-

Mount the coverslip onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Perfuse the cells with HBSS.

-

Alternately excite the cells at 340 nm and 380 nm and record the emission at 510 nm.

-

Establish a baseline fluorescence ratio.

-

Stimulate the cells with a depolarizing agent (e.g., high potassium solution, 50-90 mM KCl) in the absence and presence of the test compound at various concentrations.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

-

The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration.

-

Determine the inhibitory effect of the test compound by comparing the peak fluorescence ratio in the presence and absence of the compound.

-

Calculate the IC50 value from the concentration-response curve.

-

Figure 3: Workflow for a calcium imaging assay.

Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion current flowing through L-type calcium channels and the effect of antagonists on this current.

Protocol for Whole-Cell Patch-Clamp Recording of L-Type Calcium Currents:

-

Cell Preparation:

-

Use cells expressing L-type calcium channels, as described for the calcium imaging assay.

-

-

Solutions:

-

External Solution (in mM): 140 TEA-Cl, 10 BaCl2 (or CaCl2), 10 HEPES, pH 7.4 with TEA-OH. The use of Ba2+ as the charge carrier avoids calcium-dependent inactivation of the channels.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH. Cesium is used to block potassium channels.

-

-

Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to keep the channels in a closed, resting state.

-

Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit inward L-type calcium currents.

-

Record baseline currents and then perfuse the cell with the external solution containing the test compound at various concentrations.

-

-

Data Analysis:

-

Measure the peak inward current amplitude in the absence and presence of the test compound.

-

Construct a concentration-response curve and determine the IC50 value for the inhibition of the L-type calcium current.

-

Figure 4: Workflow for a whole-cell patch-clamp experiment.

Conclusion

The structure-activity relationships of L-type calcium channel antagonists are well-defined for the three major chemical classes. The dihydropyridines, phenylalkylamines, and benzothiazepines each possess unique structural features that govern their interaction with distinct but allosterically coupled binding sites on the CaV1.2 channel. A thorough understanding of these SAR principles, combined with robust experimental evaluation using the methodologies outlined in this guide, is fundamental for the rational design and development of novel calcium channel antagonists with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the intricate interplay between ligand structure and channel function will undoubtedly pave the way for the next generation of cardiovascular therapeutics.

References

- 1. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of novel calcium channel blockers: 2,5-dihydro-4-methyl-2-phenyl-1,5-benzothiazepine-3-carboxylic acid esters and 2,5-dihydro-4-methyl-2-phenyl-1,5-benzodiazepine-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. partone.litfl.com [partone.litfl.com]

- 4. Structural model for phenylalkylamine binding to L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigations on the structure-activity relationships of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of membrane depolarization on binding of [3H]nitrendipine to rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of [3H]nitrendipine to heart and brain membranes from normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 10. brainvta.tech [brainvta.tech]

- 11. moodle2.units.it [moodle2.units.it]

The Architecture of Inhibition: A Technical Guide to Pharmacophore Modeling for Novel Calcium Channel Antagonist Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of pharmacophore modeling as a pivotal tool in the discovery and development of novel analogs of Calcium Channel Antagonist 1. We will delve into the core principles, experimental methodologies, and data-driven insights that underpin the rational design of next-generation calcium channel blockers. By understanding the key structural features and signaling pathways, researchers can accelerate the identification of potent and selective therapeutic candidates.

The Landscape of Calcium Channel Antagonism

Voltage-gated calcium channels (VGCCs) are crucial mediators of calcium influx into cells, playing a fundamental role in a myriad of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.[1][2] Dysregulation of calcium signaling is implicated in various cardiovascular and neurological disorders, making VGCCs a prime target for therapeutic intervention.[3][4] Calcium channel blockers (CCBs) are a well-established class of drugs that modulate the activity of these channels.[4] They are broadly categorized into two main groups: dihydropyridines (DHPs) and non-dihydropyridines, which include phenylalkylamines (e.g., verapamil) and benzothiazepines (e.g., diltiazem).[5][6]

Pharmacophore modeling has emerged as a powerful computational technique to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect.[7][8] By elucidating the pharmacophore of known calcium channel antagonists, we can virtually screen large compound libraries to identify novel scaffolds with the desired inhibitory activity.

Pharmacophoric Features of Calcium Channel Antagonists

A successful pharmacophore model for calcium channel antagonists typically incorporates a specific combination of features that dictate the molecule's interaction with the receptor binding site. These features are derived from the analysis of known active compounds.

Dihydropyridine (B1217469) (DHP) Pharmacophore

The 1,4-dihydropyridine (B1200194) scaffold is a cornerstone of many potent L-type calcium channel blockers.[9] The key pharmacophoric features for this class generally include:

-

Two Hydrogen Bond Acceptors (HBA): Often associated with the ester or carbonyl groups on the dihydropyridine ring.

-

One Hydrogen Bond Donor (HBD): Typically the NH group within the dihydropyridine ring.

-

One Aromatic Ring (AR): The substituted phenyl ring at the 4-position of the DHP scaffold is crucial for activity.

-

Hydrophobic Features (HY): Alkyl or other nonpolar groups contribute to the overall binding affinity.

Non-Dihydropyridine Pharmacophore

The pharmacophores for phenylalkylamines and benzothiazepines, while also targeting L-type calcium channels, exhibit distinct features from the DHPs, reflecting their different binding sites on the channel.[10] Common features include:

-

Positive Ionizable (PI) / Cationic Center: A basic nitrogen atom that is protonated at physiological pH is a hallmark of many non-DHPs.

-

Aromatic Rings (AR): Multiple aromatic moieties are common and contribute to binding through π-π stacking and hydrophobic interactions.

-

Hydrogen Bond Acceptors (HBA): Oxygen-containing functional groups often serve as hydrogen bond acceptors.

-

Hydrophobic Features (HY): These are essential for occupying hydrophobic pockets within the binding site.

Quantitative Analysis of Calcium Channel Antagonist Analogs

The potency of calcium channel antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their binding affinity (Ki). The following tables summarize the reported activities of representative DHP and non-DHP calcium channel blockers.

Table 1: Biological Activity of Dihydropyridine Calcium Channel Antagonists

| Compound | Target | Assay | IC50 (nM) | Reference |

| Nifedipine | L-type Ca2+ Channel | Rat Aorta Contraction | 2.9 | [11] |

| Nimodipine | L-type Ca2+ Channel | Mineralocorticoid Receptor Antagonism | 160 | [12] |

| Felodipine | L-type Ca2+ Channel | Mineralocorticoid Receptor Antagonism | 450 | [12] |

| Amlodipine | L-type Ca2+ Channel | Mineralocorticoid Receptor Antagonism | 7400 | [12] |

| SQ 32,547 | L-type Ca2+ Channel | Rat Aorta Contraction | 5.5 | [11] |

| SQ 32,926 | L-type Ca2+ Channel | Rat Aorta Contraction | 8.1 | [11] |

| RS93522 | L-type Ca2+ Channel | 45Ca uptake in vascular smooth muscle cells | 10 | [13] |

| PD 173212 | N-type Ca2+ Channel | IMR-32 cell-based assay | 36 | [1] |

Table 2: Biological Activity of Non-Dihydropyridine Calcium Channel Antagonists

| Compound | Target | Assay | Ki (µM) | Reference |

| Verapamil | L-type Ca2+ Channel | Benzodiazepine (B76468) binding displacement | Inactive | [14] |

| Diltiazem | L-type Ca2+ Channel | Benzodiazepine binding displacement | Inactive | [14] |

Note: Direct comparable Ki values for Verapamil and Diltiazem from the provided search results were limited. The reference indicates their inactivity in a specific benzodiazepine displacement assay, which is distinct from their calcium channel blocking activity.

Experimental Protocols for Pharmacophore Modeling

The development of a robust ligand-based pharmacophore model follows a systematic workflow. This protocol outlines the key steps for generating and validating a pharmacophore model for novel Calcium Channel Antagonist 1 analogs.

Ligand-Based Pharmacophore Modeling Workflow

References

- 1. Structure-activity relationship of N-methyl-N-aralkyl-peptidylamines as novel N-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel calcium antagonists. Synthesis and structure-activity relationship studies of benzothiazoline derivatives. | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 5. ohsu.edu [ohsu.edu]

- 6. ahajournals.org [ahajournals.org]

- 7. fiveable.me [fiveable.me]

- 8. Pharmacophore-based discovery of ligands for drug transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Pharmacologic profile of the dihydropyrimidine calcium channel blockers SQ 32,547 and SQ 32,926 [correction of SQ 32,946] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. A dihydropyridine calcium channel blocker with phosphodiesterase inhibitory activity: effects on cultured vascular smooth muscle and cultured heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

A Technical Guide to the Classification of L-Type Calcium Channel Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the classification of L-type calcium channel antagonists, also known as calcium channel blockers (CCBs). The document details their mechanism of action, pharmacologic properties, and the experimental methodologies used for their characterization. Quantitative data on the potency and selectivity of various agents are presented in tabular format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction to L-Type Calcium Channels and their Antagonists

Voltage-gated L-type calcium channels (LTCCs) are crucial for regulating calcium influx into cells, a process fundamental to excitation-contraction coupling in cardiac, smooth, and skeletal muscle.[1] These channels play a pivotal role in cardiovascular physiology, influencing heart rate, cardiac contractility, and vascular tone.[2][3] Calcium channel antagonists are a heterogeneous group of drugs that bind to LTCCs and inhibit the inward movement of calcium ions.[1] This inhibitory action leads to vasodilation, reduced myocardial contractility, and slowed atrioventricular nodal conduction, forming the basis of their therapeutic use in conditions such as hypertension, angina pectoris, and certain arrhythmias.[2][3]

Classification of L-Type Calcium Channel Antagonists

L-type calcium channel antagonists are broadly classified into two major groups based on their chemical structure and pharmacological properties: dihydropyridines and non-dihydropyridines . The non-dihydropyridine class is further subdivided into phenylalkylamines and benzothiazepines .[4] It is important to note that the term "Calcium Channel antagonist 1" is not a recognized pharmacological classification.

Dihydropyridines (DHPs)

Dihydropyridines are characterized by their high affinity and selectivity for the L-type calcium channel in vascular smooth muscle.[5] This vascular selectivity makes them potent vasodilators with minimal direct effects on the myocardium at therapeutic doses.[5]

Examples: Nifedipine, Amlodipine, Felodipine, Nicardipine.[4]

Non-Dihydropyridines

Non-dihydropyridines exhibit less vascular selectivity and have more pronounced effects on the myocardium, including negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effects.[4]

This class of drugs shows a relative selectivity for the myocardium.[5]

Example: Verapamil.[4]

Benzothiazepines have an intermediate profile, affecting both cardiac and vascular smooth muscle.[5]

Example: Diltiazem.[4]

Mechanism of Action and Signaling Pathways

Calcium channel antagonists exert their effects by binding to specific sites on the α1 subunit of the L-type calcium channel, the main pore-forming unit.[6] The binding of these drugs modulates the channel's gating mechanism, favoring a state that reduces calcium influx.

L-Type Calcium Channel Structure and Binding Sites

The α1 subunit of the L-type calcium channel is composed of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[7] The binding sites for the different classes of calcium channel antagonists are located within this structure and are allosterically linked.[8]

-

Dihydropyridine Binding Site: Primarily located on the S5 and S6 segments of domain III and the S6 segment of domain IV.[8]

-

Phenylalkylamine Binding Site: Located in the pore region, involving the S6 segments of domains III and IV.[8]

-

Benzothiazepine Binding Site: Believed to be in close proximity to the other two sites, with some overlapping domains.[8]

Signaling Pathway of Excitation-Contraction Coupling

The influx of calcium through L-type calcium channels is the initial trigger for muscle contraction. In vascular smooth muscle, this leads to vasoconstriction, while in cardiac muscle, it initiates the release of larger stores of calcium from the sarcoplasmic reticulum, leading to myocardial contraction. Calcium channel antagonists interrupt this process at the initial step.

Quantitative Data on Antagonist Potency and Selectivity

The potency of calcium channel antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium dissociation constant (Ki). Selectivity is often expressed as the ratio of IC50 values for vascular versus cardiac tissues.

| Compound | Class | Tissue | IC50 (nM) | Reference |

| Nifedipine | Dihydropyridine | Rat Aorta | 2.9 | [9] |

| Amlodipine | Dihydropyridine | Human Small Arteries | 229 | [8] |

| Felodipine | Dihydropyridine | Human Small Arteries | 5.0 | [8] |

| Verapamil | Phenylalkylamine | Human Small Arteries | 550 | [8] |

| Diltiazem | Benzothiazepine | Rabbit Papillary Muscle | 300 | [5] |

| Compound | Vascular IC50 (nM) | Cardiac IC50 (nM) | Vascular/Cardiac Selectivity Ratio | Reference |

| Nifedipine | 16.6 | 112.2 | 0.15 | [8] |

| Amlodipine | 229 | 1148 | 0.20 | [8] |

| Felodipine | 5.0 | 61.7 | 0.08 | [8] |

| Verapamil | 550 | 123 | 4.47 | [8] |

Experimental Protocols

The characterization of calcium channel antagonists relies on a variety of in vitro and in vivo experimental techniques. Detailed methodologies for key assays are provided below.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of receptors for a specific radiolabeled ligand and to determine the affinity (Ki) of unlabeled drugs.

Protocol:

-

Membrane Preparation: Homogenize tissue (e.g., cardiac or vascular smooth muscle) in a cold buffer and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in a suitable assay buffer.[1]

-

Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled calcium channel antagonist (e.g., [³H]nitrendipine) and varying concentrations of the unlabeled test compound.[1]

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.[1]

-

Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.[1]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[10]

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in single cells, providing detailed information on the effects of antagonists on channel function.

Protocol:

-

Cell Preparation: Isolate single cells (e.g., cardiomyocytes or vascular smooth muscle cells) and place them in a recording chamber on an inverted microscope.[11]

-

Pipette Preparation: Fabricate glass micropipettes with a tip diameter of ~1-2 µm and fill them with an appropriate intracellular solution.[11]

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[11]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.[11]

-

Voltage Clamp and Recording: Clamp the membrane potential at a holding potential and apply depolarizing voltage steps to elicit L-type calcium currents. Record the currents in the absence and presence of the test compound.[11]

-

Data Analysis: Analyze the recorded currents to determine the effect of the antagonist on parameters such as peak current amplitude and inactivation kinetics.[11]

Conclusion

The classification of L-type calcium channel antagonists into dihydropyridines and non-dihydropyridines (phenylalkylamines and benzothiazepines) is fundamental to understanding their pharmacological properties and therapeutic applications. This guide has provided a detailed overview of this classification, the underlying mechanisms of action, quantitative data on their potency and selectivity, and the experimental protocols used for their characterization. The provided diagrams and tables are intended to serve as a valuable resource for researchers and scientists in the field of drug development. A thorough understanding of these principles is essential for the rational design and development of new and improved calcium channel antagonists.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. meded101.com [meded101.com]

- 5. Calcium channel blockers: differences between subclasses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium Channels in the Heart: Disease States and Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. docs.axolbio.com [docs.axolbio.com]

L-Type vs. T-Type Calcium Channel Selectivity of Antagonist 1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of "Antagonist 1," a representative calcium channel blocker, for L-type versus T-type voltage-gated calcium channels (VGCCs). This document details the quantitative measures of selectivity, the experimental methodologies used for its determination, and the relevant signaling pathways associated with each channel type.

Introduction to L-Type and T-Type Calcium Channels

Voltage-gated calcium channels are crucial for a variety of physiological processes, including muscle contraction, neurotransmitter release, hormone secretion, and gene expression.[1] They are classified into different types based on their electrophysiological and pharmacological properties.[2] L-type (long-lasting) and T-type (transient) calcium channels are two of the most well-characterized VGCCs, differing significantly in their activation thresholds, inactivation kinetics, and physiological roles.

-

L-Type Calcium Channels (LTCCs): As high-voltage activated (HVA) channels, LTCCs are activated by large membrane depolarizations.[3] They are key players in excitation-contraction coupling in skeletal, smooth, and cardiac muscle.[4] In neurons, they are involved in processes such as synaptic plasticity and gene expression.[3] The pore-forming α1 subunits of LTCCs include CaV1.1, CaV1.2, CaV1.3, and CaV1.4.[4] LTCCs are the primary targets of widely used antihypertensive drugs like dihydropyridines (e.g., nifedipine, amlodipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem).[2][5]

-

T-Type Calcium Channels (TTCCs): In contrast, TTCCs are low-voltage activated (LVA) channels, opening in response to small membrane depolarizations near the resting membrane potential.[6][7] This property allows them to play a critical role in generating rhythmic firing patterns in neurons and cardiac pacemaker cells.[7][8] The α1 subunits for TTCCs are CaV3.1, CaV3.2, and CaV3.3.[1] TTCCs have emerged as therapeutic targets for conditions such as epilepsy, neuropathic pain, and certain cardiovascular disorders.[9][10]

The selective inhibition of these channel subtypes is a key objective in drug development to achieve targeted therapeutic effects while minimizing off-target side effects. This guide focuses on the selectivity of a representative antagonist, hereafter referred to as "Antagonist 1" (based on the properties of mibefradil), for these two channel types.

Quantitative Selectivity of Antagonist 1

The selectivity of Antagonist 1 for T-type over L-type calcium channels can be quantified by comparing its inhibitory potency (IC50) against each channel type. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the channel's current.

| Antagonist | Channel Type | IC50 (µM) | Reference |

| Antagonist 1 (Mibefradil) | T-type | ~2.5 | [11] |

| L-type | ~15 | [12] | |

| Amlodipine (B1666008) | T-type | >100 | [13][14] |

| L-type | 0.08 | [15] | |

| Verapamil | T-type | ~20 | [16] |

| L-type | 0.25 - 15.5 | [12] | |

| Felodipine | T-type | < 3 | [17] |

| L-type | 0.005 | [15] | |

| Nifedipine | T-type | > 10x L-type IC50 | [17] |

| L-type | 0.018 | [15] |

Note: IC50 values can vary depending on the experimental conditions, cell type, and specific channel subtype expressed.

As indicated in the table, Antagonist 1 (Mibefradil) demonstrates a preferential inhibition of T-type calcium channels over L-type channels, with an approximately 6-fold higher potency for T-type channels. This contrasts with classical L-type blockers like amlodipine and nifedipine, which are significantly more selective for L-type channels.

Experimental Protocols for Determining Channel Selectivity

The gold standard for characterizing the selectivity of an ion channel antagonist is the patch-clamp electrophysiology technique.[18] This method allows for the direct measurement of ionic currents flowing through the channels in the cell membrane.

Whole-Cell Patch-Clamp Protocol

Objective: To measure the inhibitory effect of Antagonist 1 on L-type and T-type calcium currents in a cellular expression system.

1. Cell Preparation:

- HEK293 cells are cultured and transiently transfected with the cDNA encoding the specific α1 subunit of the human L-type (e.g., CaV1.2) or T-type (e.g., CaV3.2) calcium channel, along with auxiliary β and α2δ subunits to ensure proper channel expression and function.

2. Solutions:

- External Solution (in mM): 135 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 BaCl2 (as the charge carrier to enhance current and block K+ channels), 10 HEPES. pH adjusted to 7.4 with TEA-OH.

- Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Li-GTP. pH adjusted to 7.2 with CsOH.

3. Electrophysiological Recording:

- A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance (>1 GΩ) seal with the membrane of a transfected cell.

- The cell membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the intracellular environment and measurement of total membrane current.

- Currents are recorded using a patch-clamp amplifier and digitized for analysis.

4. Voltage Protocols to Isolate L-type and T-type Currents:

- To Isolate L-type Calcium Currents (ICa,L):

- The cell is held at a depolarized holding potential of -40 mV to inactivate T-type and Na+ channels.[19]

- Test pulses to various potentials (e.g., -30 to +60 mV) are applied to elicit L-type currents.

- To Isolate T-type Calcium Currents (ICa,T):

- The cell is held at a hyperpolarized holding potential of -100 mV or -90 mV to deinactivate T-type channels.[19]

- Test pulses to various potentials (e.g., -70 to +10 mV) are applied to elicit T-type currents.

- To further isolate T-type currents, a subtraction method can be employed: record total current from a holding potential of -90 mV, then record the remaining L-type current from a holding potential of -40 mV, and subtract the latter from the former.[19]

5. Data Analysis:

- The peak current amplitude at each test potential is measured before and after the application of various concentrations of Antagonist 1.

- Dose-response curves are generated by plotting the percentage of current inhibition against the logarithm of the antagonist concentration.

- The IC50 value is determined by fitting the dose-response curve with the Hill equation.[20]

Experimental Workflow Diagram

Caption: Workflow for determining IC50 of Antagonist 1.

Signaling Pathways

The differential physiological roles of L-type and T-type calcium channels are a consequence of their distinct downstream signaling pathways.

L-Type Calcium Channel Signaling

L-type channels are integral to cellular processes that require substantial calcium influx. In cardiac myocytes, Ca2+ entry through LTCCs triggers a larger release of Ca2+ from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR), which is essential for muscle contraction.[4] In neurons, L-type channel-mediated Ca2+ influx can activate various transcription factors, such as CREB (cAMP response element-binding protein), leading to changes in gene expression that are important for long-term memory.[3]

Caption: L-type calcium channel signaling pathways.

T-Type Calcium Channel Signaling

The small, transient Ca2+ influx through T-type channels at subthreshold membrane potentials is crucial for modulating neuronal excitability and rhythmic firing.[8] This "window current" can contribute to the generation of low-threshold calcium spikes, which are important for oscillatory activities in the brain, such as sleep rhythms.[8] Dysregulation of T-type channel activity has been implicated in pathological conditions like absence epilepsy and neuropathic pain.[9]

Caption: T-type calcium channel signaling pathways.

Conclusion

Antagonist 1 exhibits a clear selectivity for T-type over L-type calcium channels. This selectivity profile, determined through rigorous electrophysiological techniques, suggests its potential for therapeutic applications where modulation of T-type channel activity is desired, such as in certain neurological and cardiovascular disorders. Understanding the distinct signaling pathways regulated by L-type and T-type channels is paramount for predicting the physiological and potential therapeutic consequences of selective channel blockade. This guide provides the foundational technical information for researchers and drug development professionals working on the pharmacology of voltage-gated calcium channels.

References

- 1. Frontiers | T-Type Calcium Channel: A Privileged Gate for Calcium Entry and Control of Adrenal Steroidogenesis [frontiersin.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 5. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. T-type calcium channel - Wikipedia [en.wikipedia.org]

- 8. Regulation of T-type calcium channels: signalling pathways and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the development of T‐type calcium channel blockers for pain intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Selective T-Type Calcium Channel Block in Thalamic Neurons Reveals Channel Redundancy and Physiological Impact of ITwindow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. Contrasting effects of selective T- and L-type calcium channel blockade on glomerular damage in DOCA hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selectivity of different calcium antagonists on T- and L-type calcium currents in guinea-pig ventricular myocytes. | Semantic Scholar [semanticscholar.org]

- 17. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]

- 18. docs.axolbio.com [docs.axolbio.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

The Cornerstone of Cardiovascular and Neurological Therapeutics: A Technical Guide to Calcium Channel Antagonists

An In-depth Examination of the Fundamental Properties and Mechanism of Action of Calcium Channel Antagonists for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of calcium channel antagonists, a critical class of drugs in the treatment of cardiovascular and neurological disorders. Delving into their core properties, this document details their mechanism of action, classification, and the experimental methodologies used for their characterization. Quantitative data on the binding affinities and inhibitory concentrations of various agents are presented in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of their complex interactions.

Fundamental Properties and Classification

Voltage-gated calcium channels (VGCCs) are integral membrane proteins that mediate the influx of calcium ions (Ca2+) in response to membrane depolarization.[1] This influx is a critical step in numerous physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion.[1][2] Calcium channel antagonists, also known as calcium channel blockers (CCBs), exert their effects by inhibiting the flow of Ca2+ through these channels.[3]

VGCCs are classified into several subtypes based on their electrophysiological and pharmacological properties, with the L-type (Long-lasting), T-type (Transient), N-type (Neuronal), P/Q-type, and R-type being the most well-characterized.[2] Commercially available calcium channel antagonists primarily target L-type calcium channels, which are abundant in cardiac and smooth muscle cells.[3][4]

Calcium channel antagonists are broadly categorized into three main chemical classes, each with distinct binding sites on the α1 subunit of the L-type calcium channel:[5][6]

-

Dihydropyridines (DHPs): This class includes drugs such as nifedipine, amlodipine, and felodipine. They are potent vasodilators with a higher affinity for vascular smooth muscle than for cardiac tissue.[7][8]

-

Phenylalkylamines: Verapamil is the primary drug in this class and exhibits a greater selectivity for the myocardium, leading to negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effects.[7]

-

Benzothiazepines: Diltiazem is the main representative of this class and has an intermediate profile, affecting both cardiac and vascular smooth muscle.[7]

A fourth class, the non-selective antagonists , also exists.[9] Additionally, some benzodiazepines have been shown to modulate voltage-sensitive calcium channels.[10][11][12][13][14]

Mechanism of Action

The fundamental mechanism of action of calcium channel antagonists is the blockade of inward Ca2+ currents through voltage-gated calcium channels.[4] By binding to specific sites on the channel protein, these drugs reduce the probability of the channel being in the open state, thereby decreasing the influx of Ca2+ into the cell.[15] This reduction in intracellular calcium concentration has profound physiological effects that vary depending on the tissue type and the specific class of antagonist used.

Vascular Smooth Muscle

In vascular smooth muscle cells, the influx of Ca2+ through L-type channels is the primary trigger for contraction.[16][17][18] Calcium ions bind to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to the interaction of actin and myosin filaments and subsequent muscle contraction. By blocking this initial Ca2+ influx, dihydropyridine (B1217469) calcium channel antagonists induce relaxation of the vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.[7]

Cardiac Muscle

In cardiac myocytes, the influx of Ca2+ through L-type channels during the plateau phase of the action potential triggers the release of a larger amount of Ca2+ from the sarcoplasmic reticulum, a process known as calcium-induced calcium release.[19] This surge in intracellular Ca2+ is essential for excitation-contraction coupling. Phenylalkylamines and benzothiazepines, by blocking these channels in the heart, reduce the force of myocardial contraction (negative inotropic effect).[7] They also slow the rate of recovery of the channels, which contributes to a slowing of the heart rate (negative chronotropic effect) and a delay in atrioventricular (AV) conduction (negative dromotropic effect).[7]

Neuronal Tissue

N-type, P/Q-type, and T-type calcium channels play crucial roles in the nervous system.[20][21] N-type and P/Q-type channels are predominantly located at presynaptic nerve terminals and are essential for the release of neurotransmitters.[15][22][23] The influx of Ca2+ through these channels triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the exocytosis of neurotransmitters into the synaptic cleft.[15][23] Antagonists of these channels can therefore modulate neurotransmission and have therapeutic potential in conditions such as chronic pain and epilepsy.[21] T-type channels are involved in neuronal excitability and pacemaker activity.[6][20]

Quantitative Data on Calcium Channel Antagonists

The potency and selectivity of calcium channel antagonists are quantified by their binding affinities (Ki) and their half-maximal inhibitory concentrations (IC50). These values are critical for comparing the pharmacological profiles of different drugs.

| Drug Class | Drug | Target Channel | IC50 (nM) | Ki (nM) |

| Dihydropyridines | Nifedipine | L-type | 23[1] | - |

| Nitrendipine | L-type | - | 0.15 | |

| Amlodipine | L-type, N-type | - | - | |

| Felodipine | T-type | < 3000[24] | - | |

| Isradipine | T-type | < 3000[24] | - | |

| Phenylalkylamines | Verapamil | L-type | - | - |

| Benzothiazepines | Diltiazem | L-type | - | - |

| Other | Mibefradil | T-type | 126-1000 | - |

Note: The table above provides a selection of available data. IC50 and Ki values can vary depending on the experimental conditions and the specific tissue or cell line used.

Experimental Protocols for Characterization

The characterization of calcium channel antagonists relies on a variety of sophisticated experimental techniques.

Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity in real-time.[25][26]

Objective: To measure the effect of a calcium channel antagonist on the whole-cell Ca2+ current.

Methodology:

-

Cell Preparation: Isolate single cells (e.g., cardiomyocytes, smooth muscle cells, or neurons) and maintain them in a suitable culture medium.

-

Pipette Preparation: Fabricate glass micropipettes with a tip diameter of 1-2 µm. Fill the pipette with an intracellular solution containing a Ca2+ buffer (e.g., EGTA) and Cs+ to block K+ channels.

-

Gigaohm Seal Formation: Gently bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (gigaohm seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) where most voltage-gated channels are closed.

-

Current Recording: Apply a series of depolarizing voltage steps (e.g., to 0 mV) to activate voltage-gated Ca2+ channels and record the resulting inward Ca2+ current.

-

Drug Application: Perfuse the cell with an extracellular solution containing the calcium channel antagonist at various concentrations.

-

Data Analysis: Measure the peak Ca2+ current amplitude at each drug concentration and plot a dose-response curve to determine the IC50 value.

Calcium Imaging

This technique utilizes fluorescent indicators to visualize changes in intracellular Ca2+ concentration.[27]

Objective: To measure the effect of a calcium channel antagonist on depolarization-induced Ca2+ influx.

Methodology:

-

Cell Loading: Incubate cultured cells with a membrane-permeant form of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[27] Cellular esterases will cleave the AM ester group, trapping the dye inside the cell.

-

Baseline Fluorescence Measurement: Place the cells on the stage of a fluorescence microscope and measure the baseline fluorescence intensity.

-

Depolarization: Stimulate the cells with a depolarizing agent, such as a high concentration of extracellular potassium chloride (KCl), to open voltage-gated Ca2+ channels.

-

Fluorescence Recording: Record the change in fluorescence intensity over time as Ca2+ enters the cell and binds to the fluorescent dye.

-

Drug Application: Pre-incubate the cells with the calcium channel antagonist before depolarization and measure the resulting change in the fluorescence signal.

-

Data Analysis: Quantify the change in fluorescence as a measure of the change in intracellular Ca2+ concentration. Compare the response in the presence and absence of the antagonist to determine its inhibitory effect.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a drug for its receptor.[21][28][29][30]

Objective: To determine the Ki of an unlabeled calcium channel antagonist by its ability to compete with a radiolabeled ligand for binding to the calcium channel.

Methodology:

-

Membrane Preparation: Homogenize a tissue source rich in the target calcium channel (e.g., cardiac or brain tissue) and isolate the cell membrane fraction by centrifugation.

-

Incubation: Incubate the membrane preparation with a fixed concentration of a radiolabeled calcium channel antagonist (e.g., [3H]nitrendipine) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: After incubation, separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification of Bound Radioactivity: Measure the amount of radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of the unlabeled competitor. Fit the data to a competition binding equation to determine the IC50 of the competitor. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to calcium channel antagonists.

Caption: L-type calcium channel signaling pathway in vascular smooth muscle contraction.

References

- 1. Relationship of binding of a calcium channel blocker to inhibition of contraction in intact cultured embryonic chick ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. serbiosoc.org.rs [serbiosoc.org.rs]

- 4. Functional tuning of Vascular L-type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of high affinity binding of calcium channel blocking drugs to vascular smooth muscle and cardiac sarcolemmal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. tandfonline.com [tandfonline.com]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 10. Regulation of N-type voltage-gated calcium channels (Cav2.2) and transmitter release by collapsin response mediator protein-2 (CRMP-2) in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sketchviz.com [sketchviz.com]

- 14. m.youtube.com [m.youtube.com]

- 15. pnas.org [pnas.org]